molecular formula C11H8F6O2 B2428959 Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate CAS No. 95299-16-4

Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate

Cat. No.: B2428959
CAS No.: 95299-16-4
M. Wt: 286.173
InChI Key: URDXSDHDNSBKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate is an organic compound with the molecular formula C11H8F6O2. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate typically involves the esterification of 3,5-bis(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may only have one trifluoromethyl group or different functional groups attached to the phenyl ring .

Biological Activity

Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate is a compound that has garnered attention for its unique structural characteristics and potential biological activities. The presence of trifluoromethyl groups in its structure significantly influences its chemical properties and biological interactions. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing insights into its pharmacological potential.

  • Molecular Formula : C12H10F6O2
  • Molecular Weight : 300.20 g/mol
  • Structure : The compound features a phenyl ring substituted with two trifluoromethyl groups, contributing to its lipophilicity and reactivity in biological systems.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Compounds with similar trifluoromethyl substitutions have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from similar structures have demonstrated MIC values as low as 0.5 µg/mL against S. aureus .
  • Biofilm Eradication : Some derivatives have shown effective biofilm eradication with minimum biofilm eradication concentration (MBEC) values around 1 µg/mL .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. The compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

  • IC50 Values : Studies have reported IC50 values against COX-1 and COX-2 enzymes, indicating the compound's potential as an anti-inflammatory agent .

The biological activity of this compound is largely attributed to its ability to interact with biological targets through hydrogen bonding and other molecular interactions. The trifluoromethyl groups enhance the electronic properties of the molecule, potentially increasing its binding affinity to target proteins.

Research Findings and Case Studies

Numerous studies have been conducted to explore the biological activities of compounds containing trifluoromethyl groups. Below are key findings relevant to this compound:

StudyBiological ActivityKey Findings
AntimicrobialEffective against MRSA with MIC values as low as 0.5 µg/mL
Anti-inflammatoryInhibits COX enzymes; specific IC50 values reported
Biofilm EradicationMBEC values around 1 µg/mL for S. aureus biofilms

Applications in Pharmaceuticals and Agrochemicals

This compound is not only significant for its biological activities but also for its applications in pharmaceuticals and agrochemicals. Its high lipophilicity makes it suitable for drug formulation, while its unique structural features allow it to serve as a building block in synthetic organic chemistry.

Properties

IUPAC Name

methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O2/c1-19-9(18)4-6-2-7(10(12,13)14)5-8(3-6)11(15,16)17/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDXSDHDNSBKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3,5-bis-trifluoromethylphenylacetic acid (3.0 g, 11.03 mmol) (Aldrich) in methanol (20 mL) was added concentrated sulfuric acid (1.0 mL) and the reaction mixture was heated at reflux overnight. The reaction mixture was concentrated in vacuo. The residue was then diluted with ethyl acetate (100 mL) and successively washed with water (50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude material was purified by flash column chromatography to give 3,5-bis-trifluoromethylphenylacetic acid methyl ester as a colorless oil. (Yield 2.27 g, 72.1%).
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3 g
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1 mL
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20 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

3,5-Bis(trifluoromethyl)phenylacetic acid (10.0 ·, 36.7 mmol), was dissolved in methanol (150 ml). The solution was cooled to 4° C. under an atmosphere of dry nitrogen, and thionyl chloride (10 ml) was added dropwise with vigorous stirring over 30 minutes. The mixture was warmed to room temperature, and then stirred for 1 hour. The solvents were evaporated at reduced pressure, the residue dissolved in diethyl ether (150 ml), washed with saturated aqueous NaHCO3, dried (Na2 SO4), and evaporated to afford the title compound (10.5 g, 100%), as a colourless oil which was used without further purification.
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36.7 mmol
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150 mL
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10 mL
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Yield
100%

Synthesis routes and methods V

Procedure details

Sulfuric acid (conc., 1 mL) was added to a solution of 3,5-bis(trifluoromethyl) benzeneacetic acid (50.0 g, 0.18 mol) in methanol (400 mL) and the mixture was stirred at room temperature for 1 week. The solvent was evaporated and ethyl acetate (100 mL) and aqueous sodium hydrogen carbonate (saturated, 600 mL) were added. The layers were separated and the aqueous layer was extracted with ethyl acetate (2×300 mL). The combined organic fractions were washed with brine, dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound (49.0 g, 93%). 1H NMR (400 MHz, CDCl3) 7.80 (1H, s), 7.75 (2H, s), 3.77 (2H, s), and 3.75 (3H, s).
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1 mL
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50 g
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400 mL
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Yield
93%

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